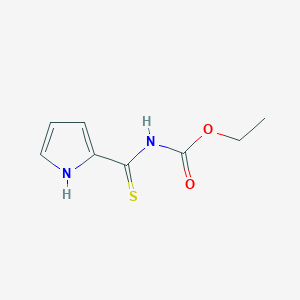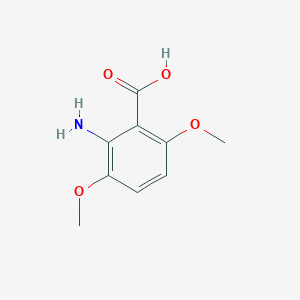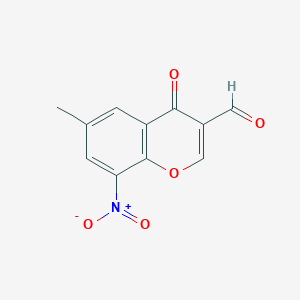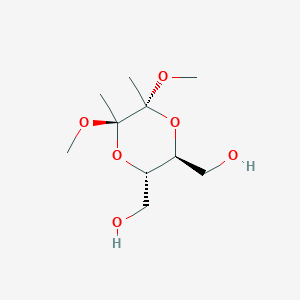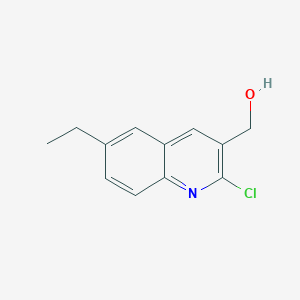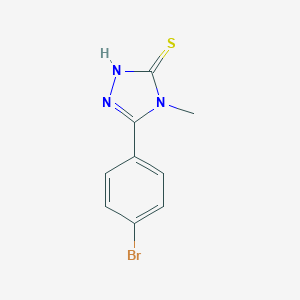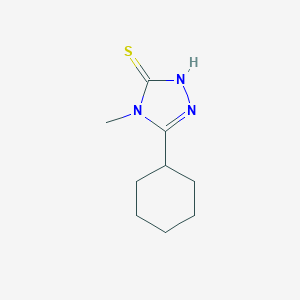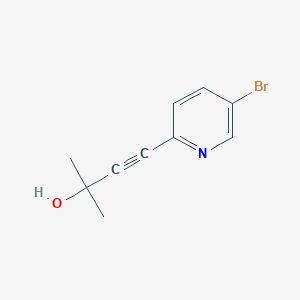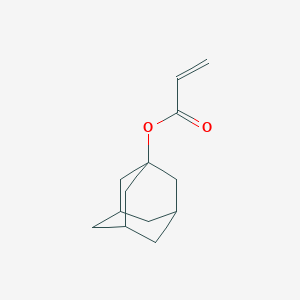![molecular formula C29H26N2OS B187124 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one CAS No. 5229-00-5](/img/structure/B187124.png)
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is a chemical compound that belongs to the class of spiro compounds. It has been found to have potential applications in scientific research due to its unique structural features and biological activities.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and to suppress the activity of NF-κB signaling pathway.
Effets Biochimiques Et Physiologiques
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antibacterial activity against Gram-positive bacteria. In addition, it has been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one in lab experiments include its potential as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography. It also exhibits a broad range of biological activities, which makes it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its moderate yield of synthesis and the need for column chromatography to improve the purity of the product.
Orientations Futures
There are several future directions for the research on 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one. One direction is to explore its potential as a drug candidate for the treatment of cancer, inflammation, and bacterial infections. Another direction is to investigate its mechanism of action and the signaling pathways involved in its biological activities. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could also be a future direction of research.
Méthodes De Synthèse
The synthesis of 2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one involves the reaction of benzyl mercaptan with 2-amino-3-phenylquinazolin-4(3H)-one in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process to form the spiro compound. The yield of the synthesis is moderate, and the purity of the product can be improved by using column chromatography.
Applications De Recherche Scientifique
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one has been found to have potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been found to have potential as a fluorescent probe for the detection of metal ions and as a chiral selector in chromatography.
Propriétés
Numéro CAS |
5229-00-5 |
|---|---|
Nom du produit |
2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one |
Formule moléculaire |
C29H26N2OS |
Poids moléculaire |
450.6 g/mol |
Nom IUPAC |
2-benzylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C29H26N2OS/c32-27-25-26(24-16-8-7-13-22(24)19-29(25)17-9-10-18-29)30-28(31(27)23-14-5-2-6-15-23)33-20-21-11-3-1-4-12-21/h1-8,11-16H,9-10,17-20H2 |
Clé InChI |
WYDDVUDNCICPSX-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N(C(=N4)SCC5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




